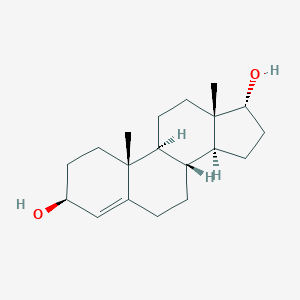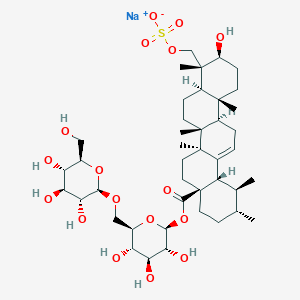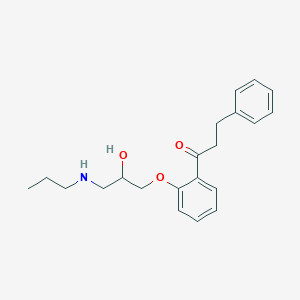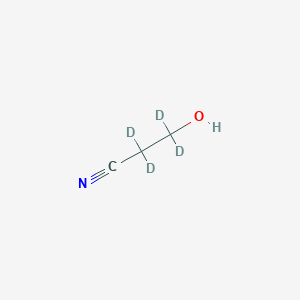![molecular formula C11H12N2O4S2 B051763 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMBT, is a heterocyclic organic compound that belongs to the class of benzothiadiazine derivatives. CMBT has been widely studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and hypertension. In
Wirkmechanismus
The exact mechanism of action of CMBT is not fully understood. However, studies have suggested that CMBT exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMBT has also been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX.
Biochemische Und Physiologische Effekte
CMBT has been shown to have various biochemical and physiological effects. Studies have demonstrated that CMBT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Additionally, CMBT has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, CMBT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals by regulating the expression of various genes involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
CMBT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, CMBT has been extensively studied, and its therapeutic potential has been well-documented. However, CMBT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMBT can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on CMBT. One area of research is to further elucidate the mechanism of action of CMBT and its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to explore the potential therapeutic applications of CMBT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research is needed to develop more efficient synthesis methods for CMBT and to improve its solubility in water.
In conclusion, CMBT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
Synthesemethoden
CMBT can be synthesized by reacting 2-mercaptoacetic acid with 2-amino-4-methylsulfonylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with methylamine to form CMBT.
Wissenschaftliche Forschungsanwendungen
CMBT has been extensively studied for its potential therapeutic applications. Studies have shown that CMBT exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMBT has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Furthermore, CMBT has been found to possess anti-hypertensive properties by reducing blood pressure and improving endothelial function.
Eigenschaften
CAS-Nummer |
124802-93-3 |
|---|---|
Produktname |
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C11H12N2O4S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



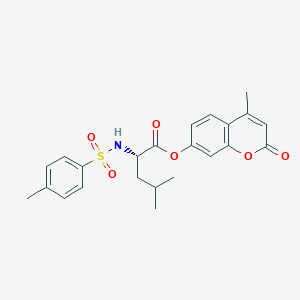
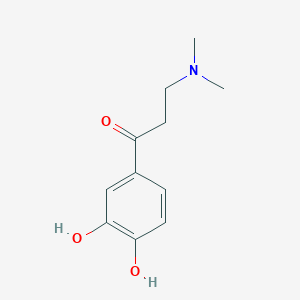

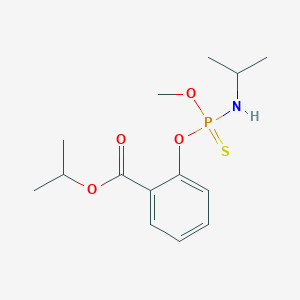
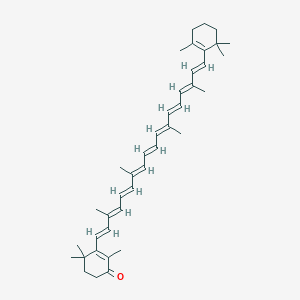
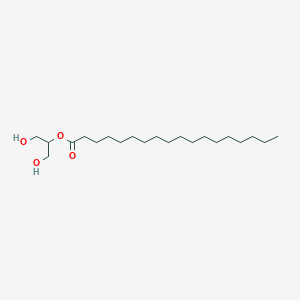
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
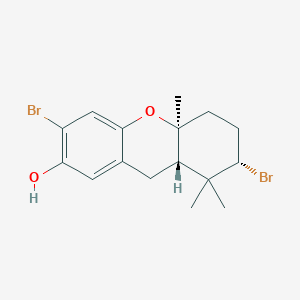
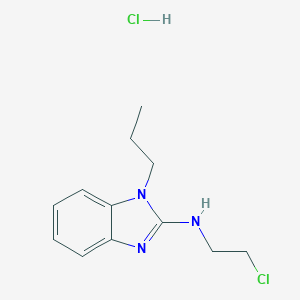
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
